molecular formula C13H15BrFNO3 B6718537 Methyl 2-[[2-(5-bromo-2-fluorophenyl)acetyl]amino]butanoate

Methyl 2-[[2-(5-bromo-2-fluorophenyl)acetyl]amino]butanoate

Cat. No.: B6718537
M. Wt: 332.16 g/mol
InChI Key: YBLWXEZVETWUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[2-(5-bromo-2-fluorophenyl)acetyl]amino]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a butanoate backbone, which is further substituted with a 5-bromo-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(5-bromo-2-fluorophenyl)acetyl]amino]butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromo-2-fluorobenzene and butanoic acid.

    Acylation: The 5-bromo-2-fluorobenzene undergoes acylation with acetyl chloride to form 5-bromo-2-fluoroacetophenone.

    Amidation: The 5-bromo-2-fluoroacetophenone is then reacted with butanoic acid to form the corresponding amide.

    Esterification: Finally, the amide is esterified with methanol in the presence of a suitable catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of high-throughput reactors to increase efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(5-bromo-2-fluorophenyl)acetyl]amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-[[2-(5-bromo-2-fluorophenyl)acetyl]amino]butanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(5-bromo-2-fluorophenyl)acetyl]amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[2-(5-bromo-2-chlorophenyl)acetyl]amino]butanoate
  • Methyl 2-[[2-(5-bromo-2-iodophenyl)acetyl]amino]butanoate
  • Methyl 2-[[2-(5-bromo-2-methylphenyl)acetyl]amino]butanoate

Uniqueness

Methyl 2-[[2-(5-bromo-2-fluorophenyl)acetyl]amino]butanoate is unique due to the presence of both bromine and fluorine atoms in the phenyl ring, which can significantly influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 2-[[2-(5-bromo-2-fluorophenyl)acetyl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFNO3/c1-3-11(13(18)19-2)16-12(17)7-8-6-9(14)4-5-10(8)15/h4-6,11H,3,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLWXEZVETWUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NC(=O)CC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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